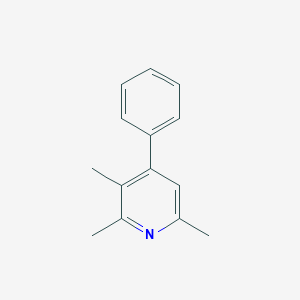
2,3,6-Trimethyl-4-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trimethyl-4-phenylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trimethyl-4-phenylpyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of acetophenone with benzyl chloride and ammonium acetate under high temperatures. This reaction proceeds through a series of steps including condensation, cyclization, and aromatization to yield the desired pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,6-Trimethyl-4-phenylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or tetrahydropyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl or phenyl groups, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trimethyl-4-phenylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3,6-Trimethyl-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For instance, its derivatives may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethylpyridine: Another pyridine derivative with three methyl groups but different substitution pattern.
4-Phenylpyridine: Lacks the methyl groups but contains the phenyl group attached to the pyridine ring.
2,3,5-Trimethylpyridine: Similar to 2,3,6-Trimethyl-4-phenylpyridine but with a different substitution pattern.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
88718-50-7 |
|---|---|
Molekularformel |
C14H15N |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
2,3,6-trimethyl-4-phenylpyridine |
InChI |
InChI=1S/C14H15N/c1-10-9-14(11(2)12(3)15-10)13-7-5-4-6-8-13/h4-9H,1-3H3 |
InChI-Schlüssel |
WXDFBTLGSPHGCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


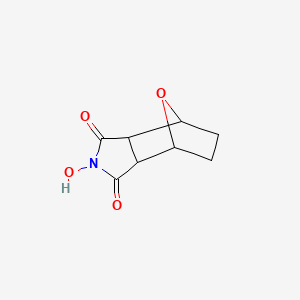
![2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14389146.png)
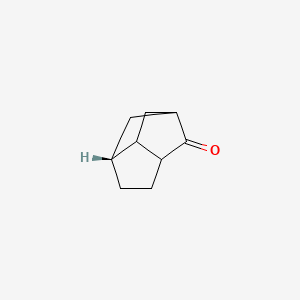

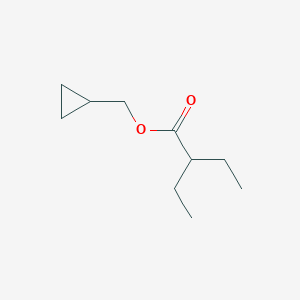
![1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene](/img/structure/B14389176.png)
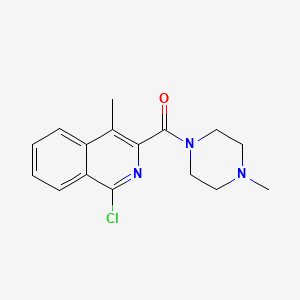
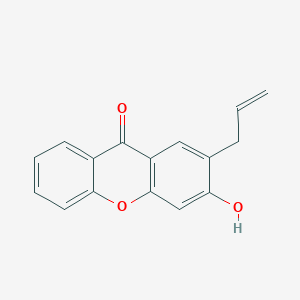
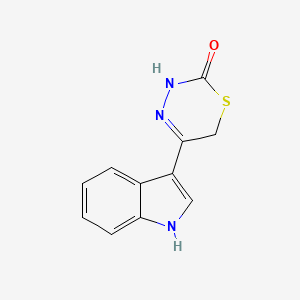
![2-[4-(Oxan-2-ylidene)butoxy]oxane](/img/structure/B14389205.png)
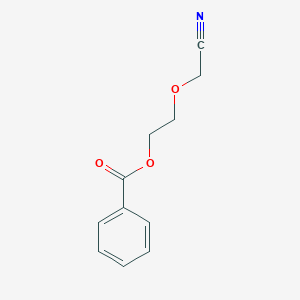
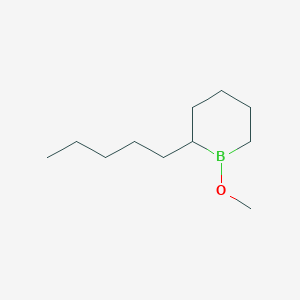
![1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14389227.png)

